Methyl 2-{[(4-chlorophenyl)methyl]amino}acetate hydrochloride
Description
Evolution of Amino Acid Ester Derivatives in Medicinal Chemistry
Amino acid ester derivatives have transitioned from simple peptide analogs to sophisticated pharmacophores with tailored binding properties. The incorporation of halogenated aromatic groups, such as the 4-chlorophenyl moiety in Methyl 2-{[(4-chlorophenyl)methyl]amino}acetate hydrochloride, emerged as a strategic response to the need for improved target specificity and metabolic stability. Early derivatives focused on natural amino acid backbones, but the introduction of synthetic groups like the methyl ester and chlorophenylmethylamine in this compound marked a shift toward hybrid structures that balance hydrophobicity and hydrogen-bonding potential.
Table 1: Key Structural Features of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₃Cl₂NO₂ |
| Molecular Weight | 250.12 g/mol |
| Critical Functional Groups | Methyl ester, 4-chlorophenyl, secondary amine |
| SMILES | O=C(OC)CNCC1=CC=C(Cl)C=C1.[H]Cl |
This structural evolution enabled the compound to serve as a versatile scaffold for probing enzyme active sites and receptor pockets, particularly in neurological targets where aromatic interactions dominate.
Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl 2-[(4-chlorophenyl)methylamino]acetate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2.ClH/c1-14-10(13)7-12-6-8-2-4-9(11)5-3-8;/h2-5,12H,6-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGIDHGMVFUBCGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNCC1=CC=C(C=C1)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(4-chlorophenyl)methyl]amino}acetate hydrochloride typically involves the reaction of 4-chlorobenzylamine with methyl chloroacetate in the presence of a base such as sodium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(4-chlorophenyl)methyl]amino}acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Methyl 2-{[(4-chlorophenyl)methyl]amino}acetate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-{[(4-chlorophenyl)methyl]amino}acetate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with various biological pathways, exerting their effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Halogen Variations
Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride
- Key Difference : Chlorine substituent at the ortho position (2-chloro) instead of para.
- This positional isomerism may also alter solubility and crystallinity .
Ethyl 2-{[(4-fluorophenyl)methyl]amino}acetate hydrochloride (CAS: 1135028-80-6)
- Key Difference : Fluorine replaces chlorine, and the ester group is ethyl instead of methyl.
- Molecular Formula: C₁₁H₁₅ClFNO₂; Molecular Weight: 247.7 g/mol.
- The ethyl ester may improve lipophilicity, influencing bioavailability .
Methyl (2S)-2-amino-2-(4-bromophenyl)acetate HCl (CAS: 1391528-74-7)
- Key Difference : Bromine replaces chlorine.
- Molecular Formula: C₉H₁₁BrClNO₂; Molecular Weight: 280.54 g/mol.
- Impact : Bromine’s larger atomic size increases molecular weight and may enhance hydrophobic interactions in biological systems. This substitution could improve binding to aromatic receptors but reduce solubility .
Functional Group and Stereochemical Variations
(S)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride
- Key Difference : Chiral center (S-configuration) and fluorine substituent.
- Impact : Stereochemistry critically affects pharmacological activity. The S-enantiomer may exhibit higher target specificity, as seen in chiral drugs like Levocetirizine .
Methyl 2-(methylamino)-2-[4-(trifluoromethyl)phenyl]acetate hydrochloride (CAS: 2639408-57-2)
- Key Difference: Trifluoromethyl group replaces chlorophenylmethylamino.
Chloro Phenyl Glycine Methyl Ester Tartarate Salt
- Key Difference : Tartarate salt form and glycine backbone.
- Application : Intermediate for Clopidogrel, highlighting the role of ester and halogen modifications in prodrug synthesis .
Methyl 2-amino-2-[4-(chloromethyl)phenyl]acetate hydrochloride (CAS: 2344679-01-0)
Data Table: Structural and Physicochemical Comparison
Biological Activity
Methyl 2-{[(4-chlorophenyl)methyl]amino}acetate hydrochloride, also known as (S)-Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride, is a chiral compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₁Cl₂NO₂
- Molecular Weight : 236.10 g/mol
- Solubility : Soluble in various organic solvents, with high gastrointestinal absorption and blood-brain barrier permeability.
The presence of the 4-chlorophenyl group enhances the compound's binding affinity to biological targets, making it a versatile molecule for therapeutic applications.
This compound interacts with specific molecular targets, such as enzymes and receptors, which modulate various biochemical pathways. Its mechanism involves:
- Enzyme Interaction : The compound can mimic or inhibit natural substrates, affecting enzyme activity and altering metabolic pathways.
- Neurotransmitter Modulation : It has been studied for potential neuroprotective effects and interactions with neurotransmitter systems, suggesting applications in neurological disorders.
Anticancer Properties
Recent studies have highlighted the compound's anticancer potential. For instance:
- A series of derivatives were synthesized and tested for their antiproliferative effects on cancer cell lines such as HCT-116 and HeLa. Some derivatives exhibited IC50 values comparable to standard chemotherapeutics like doxorubicin .
- Molecular docking studies indicated that certain structural modifications could enhance anticancer activity, suggesting a promising avenue for drug development .
Neuroprotective Effects
The ability to cross the blood-brain barrier positions this compound as a candidate for treating neurological disorders. Research indicates:
- It may have implications in pain management due to its structural similarities to known analgesics.
- Its interaction with neurotransmitter systems could provide therapeutic benefits in conditions like depression and anxiety.
Case Studies
- Antiproliferative Activity Study :
-
Neuroprotective Potential :
- Investigations into the neuroprotective effects of methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride demonstrated its capacity to modulate neurotransmitter levels in vitro. This suggests potential applications in treating neurodegenerative diseases.
Comparative Analysis of Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Methyl Glycinate | C₇H₁₅NO₂ | Building block in synthesis |
| Phenylalanine | C₉H₁₁NO₂ | Important in protein synthesis |
| Chlorpheniramine | C₁₁H₁₄ClN | Antihistamine; different biological activities |
This compound stands out due to its specific chlorophenyl substitution, enhancing its buffering capacity compared to simpler amino acids like methyl glycinate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
